N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
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Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H16F2N2O2 and its molecular weight is 330.335. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Rh(III)-Catalyzed Olefination
This method demonstrates the directed C-H bond activation of N-methoxybenzamides using Rh(III) catalysis. The process highlights the N-O bond's role as an internal oxidant, facilitating the selective formation of tetrahydroisoquinolinone products. The substituent on the directing/oxidizing group can be varied to yield different valuable products in a mild, practical, selective, and high-yielding process (Rakshit et al., 2011).
One-Pot Synthesis of Isoquinolin-1-(2H)-ones
Demonstrates a photostimulated SRN1 reaction in DMSO, yielding 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. This synthesis approach is significant for constructing complex molecular architectures from simple precursors (Guastavino et al., 2006).
Pharmacological Applications
Human Metabolite Identification and Transporter-Mediated Excretion
This study identifies the human metabolites of YM758, a novel If channel inhibitor, and explores the transporter-mediated renal and hepatic excretion of these metabolites. Understanding the metabolic pathways and excretion mechanisms is crucial for drug development and safety evaluation (Umehara et al., 2009).
Chemical Reactions and Mechanisms
Redox-Annulations of Cyclic Amines
A process for the redox-neutral annulations of amines such as 1,2,3,4-tetrahydroisoquinoline with electron-deficient o-tolualdehydes, utilizing acetic acid as the solvent and promoter. This research contributes to the development of efficient methods for constructing complex heterocyclic structures (Paul et al., 2019).
Imaging and Diagnostic Applications
Assessment of Cellular Proliferation in Tumors by PET
This study investigates the safety, dosimetry, and tumor proliferation imaging capabilities of 18F-ISO-1, a cellular proliferative marker, in patients with malignant neoplasms. The findings support the potential of 18F-ISO-1 for evaluating the proliferative status of solid tumors, aiding in diagnosis and treatment planning (Dehdashti et al., 2013).
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(23)22-7-6-12-2-4-15(8-14(12)10-22)21-18(24)13-3-5-16(19)17(20)9-13/h2-5,8-9H,6-7,10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFGVHJNWTXJJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.